molecular formula C24H14F7N7O B4865184 N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4865184
M. Wt: 549.4 g/mol
InChI Key: VPQBUVLWDOSCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes multiple fluorine atoms, a triazole ring, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Triazole Ring: This step involves the reaction of 4-fluorobenzyl azide with an appropriate alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This core structure can be synthesized through a multi-step process involving the condensation of appropriate hydrazine derivatives with pyrimidine precursors.

    Introduction of Fluorine Atoms: The incorporation of fluorine atoms can be achieved through selective fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated structure may impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-1-NAPHTHAMIDE: This compound shares the fluorophenyl group but differs in its core structure.

    1-(3-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE: Similar in having a fluorobenzyl group but with a different functional group and core structure.

    N’-((2-((4-FLUOROBENZYL)OXY)-1-NAPHTHYL)METHYLENE)NICOTINOHYDRAZIDE: Contains a fluorobenzyl group but has a different overall structure.

Uniqueness

N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of a triazole ring, pyrazolo[1,5-a]pyrimidine core, and multiple fluorine atoms

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14F7N7O/c25-15-5-1-13(2-6-15)11-37-12-32-22(36-37)34-21(39)18-10-20-33-17(14-3-7-16(26)8-4-14)9-19(38(20)35-18)23(27,28)24(29,30)31/h1-10,12H,11H2,(H,34,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQBUVLWDOSCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14F7N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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